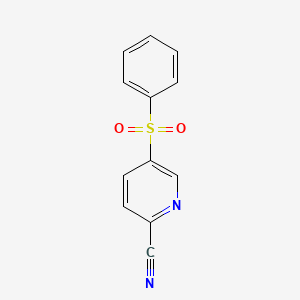
5-(Phenylsulfonyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfonyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a phenylsulfonyl group attached to the 5-position of the picolinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)picolinonitrile can be achieved through several methods. One common approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines under mild reaction conditions . This stepwise and one-pot method provides a unique and efficient route to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylsulfonyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(Phenylsulfonyl)picolinonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfonyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(phenylsulfonyl)methane: This compound features two phenylsulfonyl groups attached to a central carbon atom and is used in similar synthetic applications.
Phenylsulfonylpyridine: A related compound with a phenylsulfonyl group attached to a pyridine ring, used in organic synthesis and medicinal chemistry.
Uniqueness
5-(Phenylsulfonyl)picolinonitrile is unique due to its specific structural features, which provide distinct reactivity and potential applications. The presence of both the phenylsulfonyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H8N2O2S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(9-14-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H |
Clave InChI |
RRFVXRCXTHMEHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
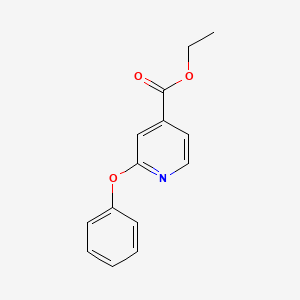
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)

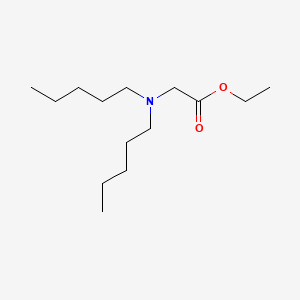
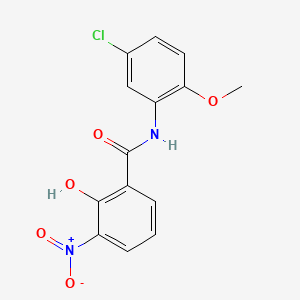
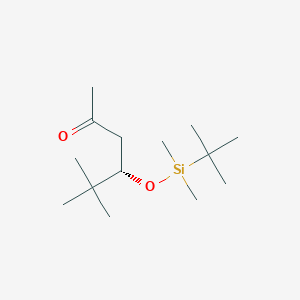
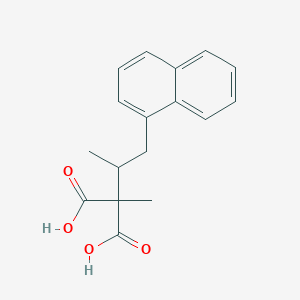
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)
